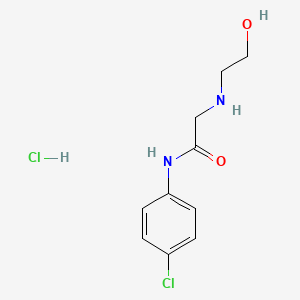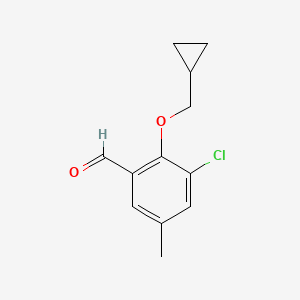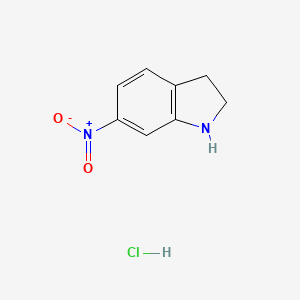![molecular formula C8H12ClN3O B1423975 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol CAS No. 1219982-95-2](/img/structure/B1423975.png)
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol
Vue d'ensemble
Description
“4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 . The compound also has a butanol group attached to it .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . There are numerous methods for the synthesis of pyrimidines described in the literature .
Applications De Recherche Scientifique
Anticancer Research
Pyrimidine derivatives are known to play a significant role in cancer treatment. They can act as antimetabolites by interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation . The chloro and amino groups present in 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol may contribute to its potential as an anticancer agent, particularly in drugs targeting myeloid leukemia and breast cancer .
Antimicrobial and Antifungal Applications
The structural diversity of pyrimidine allows it to be effective against a variety of microbial and fungal pathogens. Research has shown that pyrimidine derivatives can be potent antimicrobial and antifungal agents, which could make 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol a valuable compound in developing new treatments for infectious diseases .
Anti-inflammatory and Analgesic Effects
Pyrimidines have been reported to exhibit anti-inflammatory and analgesic activities. They can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . This suggests that 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol could be researched for its potential use in treating inflammatory conditions and pain management.
Cardiovascular Research
Pyrimidine derivatives are also explored for their cardiovascular effects, including antihypertensive properties. They may act on various pathways to help manage blood pressure and other cardiovascular conditions . This makes 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol a candidate for the development of new cardiovascular drugs.
Antidiabetic Activity
The compound’s potential to act as a DPP-IV inhibitor makes it a subject of interest in antidiabetic drug research. DPP-IV inhibitors help in managing blood glucose levels, which is crucial for treating diabetes . Therefore, 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol could be valuable in creating new therapies for diabetes.
Neuroprotection and Ocular Research
Pyrimidine derivatives have been associated with neuroprotective effects, particularly in the context of retinal ganglion cell protection and vascular relaxation in the ocular ciliary artery . This suggests that 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol could be beneficial in research aimed at protecting neural tissues and treating eye diseases.
Antiparasitic and Antitubercular Properties
The compound’s structural features may lend it antiparasitic and antitubercular capabilities. Pyrimidine derivatives have been used to develop treatments for parasitic infections and tuberculosis, indicating that 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol could be explored for similar applications .
Synthesis of Pharmacologically Active Compounds
Finally, pyrimidine derivatives are central to the synthesis of a wide range of pharmacologically active compounds. They serve as building blocks for FDA-approved drugs with diverse therapeutic applications. The synthetic versatility of 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol could be harnessed to create novel drugs with improved pharmacokinetic and ADME-Tox properties .
Propriétés
IUPAC Name |
4-[(6-chloropyrimidin-4-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6(13)2-3-10-8-4-7(9)11-5-12-8/h4-6,13H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJSEHTKRNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=CC(=NC=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




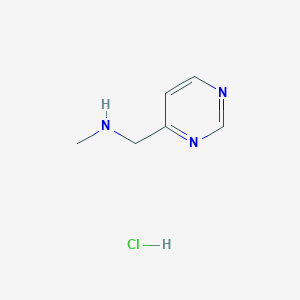

![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)

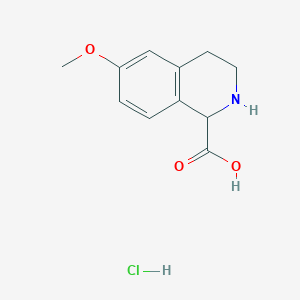
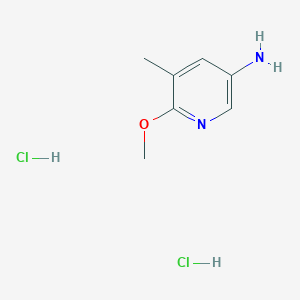

![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)

